1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBVSSYQKVBALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428521 | |

| Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58113-30-7 | |

| Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58113-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropoxy)-3-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-CHLOROPROPOXY)-3-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M768QMU9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS No. 58113-30-7), a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines a robust synthetic protocol based on the Williamson ether synthesis, explores its chemical reactivity, and discusses its primary application in the manufacture of the atypical antipsychotic drug, Iloperidone. Furthermore, it presents an analysis of its expected spectroscopic characteristics and essential safety and handling information to ensure its proper use in a laboratory and manufacturing context.

Chemical Identity and Physical Properties

This compound is an aromatic ketone distinguished by a substituted phenyl ring containing methoxy, acetyl, and 3-chloropropoxy groups.[1][2] These functional groups dictate its physical properties and reactivity profile, making it a versatile building block. The compound typically appears as a white to off-white solid or crystalline powder.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 58113-30-7 | |

| Molecular Formula | C₁₂H₁₅ClO₃ | [1][4] |

| Molecular Weight | 242.70 g/mol | [5] |

| IUPAC Name | 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | |

| Synonyms | 4-(3-Chloropropoxy)-3-methoxyacetophenone, 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride | [1] |

| Appearance | White Solid / Crystalline Powder | [3] |

| Melting Point | 61 - 64 °C | |

| Boiling Point | ~367 °C at 760 mmHg (Predicted) | [1] |

| Density | ~1.1 g/cm³ | [1] |

| XLogP3 | 2.5 | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

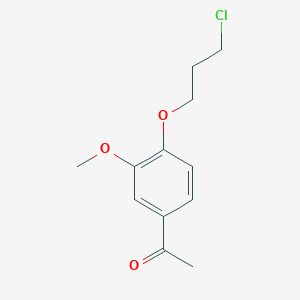

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanism

The primary route for synthesizing this intermediate is the Williamson ether synthesis, a reliable and well-established method for forming ethers.[6] This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide.[7] In this specific case, the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone (commonly known as acetovanillone) is deprotonated by a weak base to form a phenoxide ion, which then acts as the nucleophile.

The phenoxide attacks the primary carbon of an alkylating agent, such as 1-bromo-3-chloropropane, displacing the bromide leaving group. Bromide is a better leaving group than chloride, allowing for selective reaction at the carbon-bromine bond.

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[5][8]

Materials:

-

1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

-

1-Bromo-3-chloropropane

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone or Methyl Ethyl Ketone (MEK)

-

Deionized Water

-

Petroleum Ether or Isopropyl Ether for crystallization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetovanillone (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and the solvent (e.g., acetone or MEK).

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromo-3-chloropropane (1.2-1.5 eq).

-

Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 12-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expertise Note: Using MEK as a solvent, potentially with a phase-transfer catalyst, can reduce reaction times and minimize the formation of dimer impurities.[8]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of fresh solvent.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purification: Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., isopropyl ether) or add petroleum ether to the crude oil to induce crystallization.

-

Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum to yield the final product.

Chemical Reactivity and Further Transformations

The molecule possesses two primary reactive sites: the terminal alkyl chloride and the aromatic ketone.

-

Alkyl Chloride: The chloropropane moiety is an electrophilic site susceptible to nucleophilic substitution. This is the key to its utility in drug synthesis. The chlorine atom can be displaced by various nucleophiles, such as secondary amines, to form a new carbon-nitrogen bond. This reaction is central to the synthesis of Iloperidone.[1][9]

-

Aromatic Ketone: The acetyl group's carbonyl carbon is electrophilic and can undergo reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, or condensation reactions at the alpha-carbon. While less critical for its primary application, these potential transformations offer routes to other derivatives.

Application in Iloperidone Synthesis

The principal application of this compound is as a late-stage intermediate in the synthesis of Iloperidone, an atypical antipsychotic used for the treatment of schizophrenia.[1][9]

In the final key step of Iloperidone synthesis, the alkyl chloride of the title compound is reacted with the secondary amine of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This is a classic nucleophilic substitution reaction where the piperidine nitrogen displaces the chloride, forming the final drug molecule.[8]

Caption: Role as a key intermediate in the synthesis of Iloperidone.

Expected Spectroscopic Characteristics

While publicly available spectra for this specific compound are scarce, its characteristic signals can be predicted based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and quality control.[5][10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale / Notes |

| ¹H NMR | -COCH₃ (s, 3H) | δ 2.5-2.6 ppm | Singlet for the acetyl methyl protons. |

| Ar-OCH₃ (s, 3H) | δ 3.9-4.0 ppm | Singlet for the methoxy group protons. | |

| -O-CH₂- (t, 2H) | δ 4.1-4.3 ppm | Triplet for the methylene group adjacent to the ether oxygen. | |

| -CH₂-Cl (t, 2H) | δ 3.7-3.8 ppm | Triplet for the methylene group adjacent to the chlorine. | |

| -CH₂-CH₂-CH₂- (quint, 2H) | δ 2.2-2.4 ppm | Quintet for the central methylene group of the propyl chain. | |

| Aromatic (m, 3H) | δ 6.9-7.6 ppm | Complex multiplet for the three aromatic protons. | |

| ¹³C NMR | C=O | δ ~197 ppm | Ketone carbonyl carbon. |

| Aromatic Carbons | δ 110-155 ppm | Multiple signals for the six aromatic carbons. | |

| -O-CH₂- | δ ~65 ppm | Methylene carbon adjacent to the ether oxygen. | |

| -CH₂-Cl | δ ~41 ppm | Methylene carbon adjacent to the chlorine. | |

| -CH₂-CH₂-CH₂- | δ ~32 ppm | Central methylene carbon of the propyl chain. | |

| Ar-OCH₃ | δ ~56 ppm | Methoxy carbon. | |

| -COCH₃ | δ ~26 ppm | Acetyl methyl carbon. | |

| IR | C=O Stretch | 1670-1685 cm⁻¹ | Strong absorption characteristic of an aryl ketone. |

| C-O-C Stretch | 1250-1270 cm⁻¹ (aryl-alkyl ether) & 1020-1040 cm⁻¹ | Asymmetric and symmetric stretching of the ether linkages. | |

| C-Cl Stretch | 650-750 cm⁻¹ | Characteristic absorption for an alkyl chloride. | |

| Mass Spec. | [M]⁺ | m/z 242 & 244 | Molecular ion peaks with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| Fragmentation | m/z 165 | Loss of the chloropropoxy group (•C₃H₆Cl). | |

| Fragmentation | m/z 151 | Further loss of the methyl group from the m/z 165 fragment. |

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed or comes into contact with skin. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PrepChem.com. (n.d.). Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone. Retrieved January 4, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. CAS No: 58113-30-7. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). WO2011154860A1 - An improved process for preparing iloperidone.

-

The Royal Society of Chemistry. (2013). Supporting information for "Aerobic oxidation of olefins into valuable ketones catalyzed by a robust Co(II)-terpyridine complex". Retrieved January 4, 2026, from [Link]

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413. (While a specific URL to the full text isn't available from the search, this is a foundational reference for the synthesis method).

-

PubChem. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone. CID 7314264. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c) [BMIM][Cl]-4-hydroxy-3-methoxyacetophenone adduct. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing. Retrieved January 4, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. Retrieved January 4, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. klivon.com [klivon.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-(3-Chloropropoxy)-3-methoxyacetophenone | C12H15ClO3 | CID 7314264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Standard) | Vitaceae [vitaceae.org]

- 7. Site Index - Taizhou Volsen Chemical Co., Ltd. [volsenchem.com]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-Methoxyacetophenone(586-37-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS 58113-30-7): A Key Intermediate in Pharmaceutical Synthesis

Introduction

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, registered under CAS number 58113-30-7, is a significant organic compound within the fine chemical and pharmaceutical industries.[1] Predominantly recognized as a crucial intermediate in the synthesis of the atypical antipsychotic drug Iloperidone, this compound's purity and specific structural characteristics are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This technical guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, its primary applications in drug development, and essential safety and handling information for researchers, scientists, and drug development professionals.

This compound is also known by several synonyms, including:

-

4-(3-Chloropropoxy)-3-methoxyacetophenone[3]

-

3-(4-Acetyl-2-methoxyphenoxy)propyl Chloride[4]

-

Ethanone, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]-[5]

As a well-characterized reference material, it also serves as a standard for analytical applications and as a known impurity in the production of Iloperidone, designated as Iloperidone Related Compound A or Iloperidone Chloropropoxy Impurity.[6][7]

Physicochemical Properties

The precise chemical and physical properties of this compound are critical for its effective use in complex synthetic pathways. Its high purity, typically assayed at ≥98.0-102.0% by HPLC, ensures minimal interference from impurities in subsequent reactions, which is vital for achieving high yield and purity in the final API.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C12H15ClO3 | [4][8][9] |

| Molecular Weight | 242.70 g/mol | [9][10] |

| Appearance | White crystalline powder/solid | [1][4] |

| Boiling Point | 367.0 ± 27.0 °C at 760 mmHg | [1][11] |

| Density | 1.1 ± 0.1 g/cm³ | [1][11] |

| Flash Point | 149.8 ± 22.7 °C | [1] |

| Melting Point | 61 - 64 °C | [12][13] |

| Storage | 2-8°C in a refrigerator | [4] |

Synthesis Protocol

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific synthesis, the hydroxyl group of 4-hydroxy-3-methoxyacetophenone (acetovanillone) is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane to form the desired ether linkage.

Experimental Protocol

A representative procedure for the synthesis is as follows:

-

To a reaction vessel containing 500 ml of acetone, add 4-hydroxy-3-methoxyacetophenone (acetovanillone).

-

Add 1-bromo-3-chloropropane and anhydrous potassium carbonate to the mixture.

-

Heat the mixture at reflux for approximately 20 hours.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Crystallize the resulting oil from petroleum ether to yield the final product as an off-white solid.

-

Collect the solid by filtration, wash with petroleum ether, and dry.

This protocol is adapted from a similar synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone and is a standard representation of the Williamson ether synthesis for this class of compounds.[14][15]

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Applications in Drug Development

The primary and most critical application of this compound is its role as a key intermediate in the synthesis of Iloperidone.[1][2] Iloperidone is an atypical antipsychotic medication used for the treatment of schizophrenia.[2] The structural integrity of this intermediate is directly linked to the purity and efficacy of the final Iloperidone drug product.[1] Its specific chemical structure provides the necessary framework for subsequent reaction steps in the overall synthesis of Iloperidone.[2]

This compound is also utilized in the development of labeled Iloperidone, where isotopic variations such as deuterium are incorporated for use in metabolic studies and other research applications.[16]

Role in Iloperidone Synthesis

Caption: The central role of the title compound in the Iloperidone manufacturing process.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory or manufacturing setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as an irritant.[9][11]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] In case of fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be released.[17]

References

- MedchemExpress. (n.d.). This compound (Standard).

- Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.

- Chemsrc. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone 58113-30-7.

- PubChem. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone.

- LGC Standards. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone.

- ChemicalBook. (n.d.). 58113-30-7(4-(3-chloropropoxy)-3-methoxyacetophenone).

- Arctom. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.

- Sigma-Aldrich. (n.d.). 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one.

- Sigma-Aldrich. (n.d.). 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one Safety Information.

- CPHI Online. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (CAS No.58113-30-7).

- Echemi. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.

- Veeprho. (n.d.). Iloperidone Chloropropoxy Impurity | CAS 58113-30-7.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

- Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.

- Ma, Y.-T., et al. (n.d.). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. PMC - NIH.

- Modular Bioscience. (n.d.). This compound (Standard).

- CAS Common Chemistry. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

- CROCHEM. (n.d.). 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone CAS:58113-30-7 manufacturer & supplier.

- Google Patents. (n.d.). WO2013135587A1 - Process for preparing a ketosulfone derivative.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 58113-30-7 CAS Manufactory [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4-(3-Chloropropoxy)-3-methoxyacetophenone [lgcstandards.com]

- 7. veeprho.com [veeprho.com]

- 8. lotusfeetpharma.com [lotusfeetpharma.com]

- 9. 4-(3-Chloropropoxy)-3-methoxyacetophenone | C12H15ClO3 | CID 7314264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. echemi.com [echemi.com]

- 12. 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one | 58113-30-7 [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. prepchem.com [prepchem.com]

- 15. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 4-(3-Chloropropoxy)-3-methoxyacetophenone

Section 1: Introduction & Scope

4-(3-Chloropropoxy)-3-methoxyacetophenone is a key organic intermediate notable for its role in the synthesis of various pharmaceuticals.[1][2] Its primary application lies in the production of Iloperidone, an atypical antipsychotic agent.[1][3] The precise control and understanding of this intermediate's physicochemical properties are critical for optimizing reaction conditions, ensuring purity, and achieving high yields in multi-step drug synthesis pathways.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides a detailed examination of the essential physical and chemical characteristics of 4-(3-Chloropropoxy)-3-methoxyacetophenone, outlines a robust synthetic protocol, and details analytical methods for its characterization. The information herein is designed to facilitate its effective use in a laboratory and scale-up setting, grounded in established chemical principles and safety protocols.

Section 2: Compound Identification

Accurate identification is the foundation of all chemical research and development. The structural and identifying information for 4-(3-Chloropropoxy)-3-methoxyacetophenone is summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone[4][5] |

| CAS Number | 58113-30-7 |

| Molecular Formula | C₁₂H₁₅ClO₃[1] |

| Molecular Weight | 242.70 g/mol [5] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OCCCCl)OC[5] |

| InChI Key | RBBVSSYQKVBALO-UHFFFAOYSA-N[5] |

| Synonyms | 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride, Iloperidone Chloropropoxy Impurity[1][4] |

Caption: 2D Structure of 4-(3-Chloropropoxy)-3-methoxyacetophenone.

Section 3: Core Physicochemical Properties

The physical state, solubility, and thermal properties of a compound dictate its handling, reaction conditions, and purification strategy.

Table 2: Physical and Chemical Properties

| Property | Value | Remarks |

|---|---|---|

| Appearance | White solid[1] | Facilitates handling and visual purity assessment. |

| Boiling Point | 367.0 ± 27.0 °C (Predicted)[1] | High boiling point suggests low volatility at room temperature. |

| Density | 1.137 ± 0.06 g/cm³ (Predicted)[1] | Standard for a substituted aromatic compound. |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1] | High solubility in common organic solvents makes it suitable for a wide range of reaction media and chromatographic purification. |

| Storage | Sealed in dry, Room Temperature[1] | Indicates good stability under standard laboratory conditions. |

Section 4: Synthesis & Purification Workflow

The most common and efficient synthesis of 4-(3-chloropropoxy)-3-methoxyacetophenone is achieved via a Williamson ether synthesis. This classic nucleophilic substitution reaction is well-suited for forming the ether linkage between a phenoxide and a primary alkyl halide.

Expert Insight: The choice of starting materials is critical for the success of this synthesis. Acetovanillone (4-hydroxy-3-methoxyacetophenone) provides the required substituted aromatic core.[6][7] 1-Bromo-3-chloropropane is the ideal alkylating agent because the C-Br bond is significantly more reactive (bromide is a better leaving group) than the C-Cl bond, allowing for a selective reaction at the bromine-bearing carbon while leaving the chloro group intact for subsequent synthetic steps.

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis adapted from established procedures for similar compounds.[8]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetovanillone (16.6 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol, as a base), and acetone (250 mL).

-

Addition of Alkylating Agent: While stirring, add 1-bromo-3-chloropropane (18.9 g, 0.12 mol) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and byproduct KBr) and wash the solid cake with a small amount of acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.

Section 5: Spectroscopic & Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods. The following are the expected results and protocols for analysis.

Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.

-

Methodology:

-

Dissolve ~10-15 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

-

Expected ¹H NMR Spectral Data (in CDCl₃):

-

δ ~7.5 ppm (m, 2H): Aromatic protons ortho to the acetyl group.

-

δ ~6.9 ppm (d, 1H): Aromatic proton ortho to the propoxy group.

-

δ 4.2 ppm (t, 2H): -O-CH₂- protons of the propoxy chain.

-

δ 3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ 3.7 ppm (t, 2H): -CH₂-Cl protons of the propoxy chain.

-

δ 2.6 ppm (s, 3H): Acetyl (-COCH₃) protons.

-

δ 2.3 ppm (quintet, 2H): Central -CH₂- protons of the propoxy chain.

-

Protocol 5.2: Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

-

Expected Results:

-

The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 243.08 .

-

A characteristic isotopic pattern for a monochlorinated compound will be observed: a peak at m/z 245.08 with approximately one-third the intensity of the m/z 243.08 peak, corresponding to the ³⁷Cl isotope.

-

Protocol 5.3: Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy identifies the key functional groups present in the molecule.

-

Methodology:

-

Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

-

Expected Characteristic Absorption Bands:

-

~1675 cm⁻¹: Strong absorption from the aryl ketone (C=O) stretch.

-

~1590, 1515 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1270, 1140 cm⁻¹: Aryl ether (C-O-C) asymmetric and symmetric stretching.

-

~750-650 cm⁻¹: C-Cl stretching vibration.

-

Section 6: Handling, Storage, and Safety

Prudent laboratory practice requires adherence to established safety protocols based on the known hazards of a chemical.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

Data sourced from ECHA C&L Inventory.

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

Storage Recommendations:

-

Store in a tightly sealed container to prevent moisture ingress.

-

Keep in a cool, dry place away from incompatible materials. The compound is stable at room temperature.[1]

Section 7: Conclusion

4-(3-Chloropropoxy)-3-methoxyacetophenone is a stable, solid intermediate with well-defined physicochemical properties that make it highly suitable for its role in pharmaceutical synthesis. Its solubility in common organic solvents simplifies its use in reactions and allows for straightforward purification by standard methods like recrystallization. The established synthetic route via Williamson ether synthesis is robust and high-yielding. The analytical data signatures, particularly from NMR and MS, provide clear and reliable metrics for structural confirmation and purity assessment, ensuring the quality required for subsequent stages of drug development.

Section 8: References

-

Iloperidone Intermediates CAS 58113-30-7. (n.d.). Taizhou Volsen Chemical Co., Ltd. Retrieved from [Link]

-

Unlocking Potency: The Chemical Properties and Applications of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone. (n.d.). Apolloscientific. Retrieved from [Link]

-

Iloperidone Chloropropoxy Impurity | CAS 58113-30-7. (n.d.). Veeprho. Retrieved from [Link]

-

4-(3-Chloropropoxy)-3-methoxyacetophenone. (n.d.). PubChem. Retrieved from [Link]

-

p-Methoxyacetophenone.....Cock can teach you NMR. (2015, September 18). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

4'-methoxyacetophenone. (n.d.). Stenutz. Retrieved from [Link]

-

3-Methoxyacetophenone. (n.d.). NIST WebBook. Retrieved from [Link]

-

¹H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)... (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation method of 4-hydroxy-3-methoxyacetophenone. (n.d.). Google Patents. Retrieved from

-

Acetovanillone. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 4-(3-chloropropoxy)-3-methoxyacetophenone CAS#: 58113-30-7 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. veeprho.com [veeprho.com]

- 5. 4-(3-Chloropropoxy)-3-methoxyacetophenone | C12H15ClO3 | CID 7314264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetovanillone | 498-02-2 [chemicalbook.com]

- 7. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anti-Psychotics Intermediate, Psychotics Drugs Supplier,Antipsychotics for Anxiety and Depression [volsenchem.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of the atypical antipsychotic drug, Iloperidone.[1] This document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, characterization methods, and essential safety information. The content is structured to provide not just procedural steps but also the underlying scientific rationale to empower researchers in their drug development endeavors.

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

This compound (CAS No. 58113-30-7) is a substituted acetophenone derivative.[2] Its molecular structure is characterized by a 1-ethanone group attached to a phenyl ring, which is further substituted with a methoxy group and a 3-chloropropoxy chain. This unique combination of functional groups makes it a valuable building block in organic synthesis, most notably in the pharmaceutical industry.

Its primary and most critical application is serving as a precursor in the multi-step synthesis of Iloperidone.[1] Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia. The structural integrity and purity of this compound are paramount as they directly impact the yield and quality of the final active pharmaceutical ingredient (API).[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and function as a synthetic intermediate.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 58113-30-7 | [2] |

| Molecular Formula | C₁₂H₁₅ClO₃ | [2] |

| Molecular Weight | 242.70 g/mol | [2] |

| Appearance | White solid / crystalline powder | [1] |

| Melting Point | 61-64 °C | |

| Boiling Point | 367.0 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 149.8 ± 22.7 °C | [1] |

| Solubility | Soluble in hot water. |

Synthesis Methodology: A Field-Proven Approach

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-hydroxy-3-methoxyacetophenone (acetovanillone) attacks the primary alkyl halide, 1-bromo-3-chloropropane.

The choice of a primary alkyl halide is critical to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, thus maximizing the yield of the desired ether product. The reaction is generally carried out in the presence of a weak base, such as potassium carbonate, which facilitates the deprotonation of the phenolic hydroxyl group. A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is employed to dissolve the reactants and promote the Sₙ2 mechanism.

Synthesis Workflow Diagram:

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol:

This protocol is a synthesized methodology based on established principles of Williamson ether synthesis and information from patent literature.

Materials:

-

4-Hydroxy-3-methoxyacetophenone (Acetovanillone)

-

1-Bromo-3-chloropropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

n-Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxy-3-methoxyacetophenone (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (10-15 volumes relative to the acetovanillone).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-chloropropane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

Extraction: Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to afford the final product as a white crystalline solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its molecular structure and data from analogous compounds.

Note: Publicly available experimental spectroscopic data for this specific compound is limited. The following data is predicted based on its chemical structure and spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

A singlet for the three protons of the acetyl group (CH₃-C=O) around δ 2.5-2.6 ppm.

-

A singlet for the three protons of the methoxy group (O-CH₃) around δ 3.9-4.0 ppm.

-

A triplet for the two protons of the -O-CH₂- group adjacent to the aromatic ring around δ 4.1-4.3 ppm.

-

A quintet for the two protons of the central -CH₂- group of the propoxy chain around δ 2.2-2.4 ppm.

-

A triplet for the two protons of the -CH₂-Cl group around δ 3.7-3.8 ppm.

-

Signals in the aromatic region (δ 6.9-7.6 ppm) corresponding to the three protons on the phenyl ring.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

A signal for the acetyl carbonyl carbon around δ 196-198 ppm.

-

Signals for the aromatic carbons between δ 110-155 ppm.

-

A signal for the methoxy carbon around δ 56 ppm.

-

Signals for the three carbons of the chloropropoxy chain: -O-CH₂- around δ 67-69 ppm, the central -CH₂- around δ 32-34 ppm, and -CH₂-Cl around δ 41-43 ppm.

-

A signal for the acetyl methyl carbon around δ 26-27 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A strong absorption band around 1670-1685 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.

-

Absorption bands in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ due to C=C stretching in the aromatic ring.

-

A strong C-O stretching band for the aryl ether around 1250-1270 cm⁻¹.

-

A C-O stretching band for the alkyl ether around 1020-1040 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

A C-Cl stretching band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 242 and an isotope peak at m/z 244 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the chloropropyl group and cleavage of the ether linkage.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

-

This compound: This compound is classified as an irritant.[3] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

1-Bromo-3-chloropropane: This reactant is a flammable liquid and is toxic if inhaled and harmful if swallowed. It is suspected of causing genetic defects. All handling of this chemical must be performed in a fume hood, and appropriate PPE, including respiratory protection if necessary, must be used.

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid creating dust.

-

Acetone: Acetone is a highly flammable liquid. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use for comprehensive safety information.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of Iloperidone. A thorough understanding of its molecular structure, properties, and a robust synthesis protocol are crucial for any researcher or drug development professional working in this area. The Williamson ether synthesis provides a reliable and scalable method for its preparation. Adherence to strict quality control measures, including comprehensive analytical characterization, and rigorous safety protocols are essential for the successful and safe utilization of this key building block in pharmaceutical manufacturing.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.

- Echemi. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | 58113-30-7.

-

National Center for Biotechnology Information. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone. PubChem Compound Database. Retrieved from [Link]

- Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | CAS No : 58113-30-7.

- MedchemExpress. (n.d.). This compound (Standard).

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.

- Arctom Scientific. (n.d.). This compound | CAS NO. 58113-30-7.

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the manufacturing of the atypical antipsychotic drug, iloperidone.[1] This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the prevalent synthetic pathway, the underlying chemical principles, a detailed experimental protocol, and critical safety considerations. Emphasis is placed on the practical aspects of the synthesis, including reaction optimization, potential side reactions, and characterization of the final product.

Introduction and Significance

This compound (CAS No. 58113-30-7) is a substituted acetophenone derivative of significant interest in the pharmaceutical industry.[2] Its primary importance lies in its role as a crucial building block in the multi-step synthesis of iloperidone, a second-generation antipsychotic agent used in the management of schizophrenia.[3] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed and practical framework for the successful laboratory-scale synthesis of this important compound.

Retrosynthetic Analysis and Chosen Synthetic Pathway

The most direct and industrially scalable approach to the synthesis of this compound is through a Williamson ether synthesis. This well-established reaction involves the formation of an ether linkage by the reaction of an alkoxide with a suitable alkyl halide.[4]

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of the target molecule.

The retrosynthetic analysis reveals that the target molecule can be disconnected at the ether linkage, leading back to acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) and a three-carbon electrophile, 1-bromo-3-chloropropane. Acetovanillone is a readily available and relatively inexpensive starting material.[5]

Mechanistic Insights and Reaction Parameters

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The phenolic hydroxyl group of acetovanillone is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-3-chloropropane.

Key Mechanistic Considerations:

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is sufficiently basic to deprotonate the phenol without promoting significant side reactions.

-

Solvent Selection: A polar aprotic solvent such as acetone or acetonitrile is ideal for SN2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent, thus enhancing its reactivity.[6][7]

-

Leaving Group Selectivity: 1-Bromo-3-chloropropane possesses two different halogen atoms. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Consequently, the phenoxide preferentially attacks the carbon bearing the bromine atom.[8]

Potential Side Reactions:

While the reaction is generally selective, the formation of byproducts is possible. These can include the product of reaction at the chloro-end of the alkylating agent, or the bis-ether product where a second molecule of acetovanillone reacts with the remaining chloro-group of the primary product. Careful control of stoichiometry and reaction conditions can minimize these impurities.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) |

| Acetovanillone | 498-02-2 | 166.17 | 10 |

| 1-Bromo-3-chloropropane | 109-70-6 | 157.44 | 12 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15 |

| Acetone (anhydrous) | 67-64-1 | 58.08 | 50 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetovanillone (1.66 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and anhydrous acetone (50 mL).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension. To this, add 1-bromo-3-chloropropane (1.89 g, 1.25 mL, 12 mmol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain under reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.

-

Isolation of Crude Product: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as isopropanol or a mixture of ethyl acetate and hexanes. Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

-

Drying: Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

Characterization of this compound

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 2H, Ar-H), 6.95 (d, 1H, J=8.0 Hz, Ar-H), 4.22 (t, 2H, J=6.0 Hz, -OCH₂-), 3.93 (s, 3H, -OCH₃), 3.77 (t, 2H, J=6.4 Hz, -CH₂Cl), 2.58 (s, 3H, -COCH₃), 2.30 (quintet, 2H, J=6.2 Hz, -CH₂-CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 196.8, 152.9, 149.2, 130.2, 122.9, 111.9, 110.5, 67.9, 56.1, 41.5, 32.1, 26.4.

-

Mass Spectrometry (ESI-MS): m/z 243.07 [M+H]⁺, 265.05 [M+Na]⁺.

-

Infrared (IR, KBr): ν (cm⁻¹) 2960 (C-H), 1675 (C=O, aryl ketone), 1590, 1510 (C=C, aromatic), 1260 (C-O, ether), 750 (C-Cl).

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 61-64 °C

Safety and Handling

Product Safety:

As a chlorinated organic compound and a ketone, this compound should be handled with care. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Reagent Safety:

-

Acetovanillone: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[7][10][11][12][13]

-

1-Bromo-3-chloropropane: This is a hazardous substance. It is flammable, harmful if swallowed or inhaled, and is suspected of causing genetic defects.[6][14][15] It is also an irritant. Strict safety precautions must be followed, including working in a fume hood and wearing appropriate PPE.

-

Potassium Carbonate: Can cause serious eye irritation. Avoid inhalation of dust.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and reliable method. By carefully controlling the reaction conditions and employing appropriate purification techniques, this key pharmaceutical intermediate can be obtained in good yield and high purity. This guide provides the necessary theoretical and practical information for researchers to successfully perform this synthesis in a laboratory setting.

References

- Carl ROTH. (2024, March 2).

- Fisher Scientific. (2010, December 3).

- ChemicalBook.

- metasci.

- ChemicalBook.

- Wikipedia. Williamson ether synthesis.

- Benchchem. Personal protective equipment for handling Acetovanillone.

- Fisher Scientific.

- Sigma-Aldrich. (2024, September 8).

- Chemicea Pharmaceuticals. Iloperidone Chloropropoxy Impurity | CAS No- 58113-30-7.

- BYJU'S. Williamson Ether Synthesis reaction.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Pharmaffiliates. CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

- Asian Journal of Chemistry. (2013, April 29). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone.

- MedKoo Biosciences. Iloperidone Synthetic Routes.

- Sigma-Aldrich. 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one | 58113-30-7.

- PubChem. Iloperidone | C24H27FN2O4 | CID 71360.

- Academax. Novel process for iloperidone synthesis.

- ResearchGate. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

- AIChE - Proceedings. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.

- PubMed Central. (2020, September 24). Synthesis and Characterization of Carbon-11 Labeled Iloperidone for Imaging of α1-Adrenoceptor in Brain.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.

- Evaluation statement - 1-Bromo-3-chloropropane and 1,3-dibromopropane. (2022, December 22).

- PubChem. Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814.

- NIST WebBook. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-.

- PubChem. 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol | C10H14O4.

- The Open Medicinal Chemistry Journal. (2021).

- Wikipedia. Lurasidone.

- Chegg.com. (2020, December 9).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Iloperidone Chloropropoxy Impurity | CAS No- 58113-30-7 | Synonym: Iloperidone USP Related Compound A ; Iloperidone Chloropropoxy Impurity [chemicea.com]

- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol | C10H14O4 | CID 69852992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]

- 8. chegg.com [chegg.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. medkoo.com [medkoo.com]

- 12. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Novel process for iloperidone synthesis-Academax [academax.com]

- 15. Synthesis and Characterization of Carbon-11 Labeled Iloperidone for Imaging of α1-Adrenoceptor in Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: Core Starting Materials and Strategic Considerations

Introduction

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone is a key pharmaceutical intermediate, notably in the synthesis of antipsychotic drugs such as Iloperidone.[1] Its molecular structure, featuring a substituted phenyl ring with an ether linkage to a chloropropyl group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the primary starting materials and the synthetic strategy for its preparation, focusing on the well-established Williamson ether synthesis. The discussion is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and experimental choices that ensure a successful and reproducible synthesis.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for synthesizing 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone is the Williamson ether synthesis.[2][3][4] This venerable yet highly effective reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[3][5][6] The core transformation is the formation of an ether bond by coupling a phenolic hydroxyl group with an alkyl halide in the presence of a base.

The overall reaction can be visualized as follows:

Caption: Figure 1: Overall Synthetic Scheme for 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

Primary Starting Materials: A Detailed Analysis

The success of the synthesis hinges on the appropriate selection and quality of two primary starting materials: the phenolic component and the alkylating agent.

The Phenolic Core: Acetovanillone

The foundational aromatic structure is provided by Acetovanillone , also known by its IUPAC name, 1-(4-hydroxy-3-methoxyphenyl)ethanone, or as 4'-Hydroxy-3'-methoxyacetophenone.[7]

-

Chemical Structure: C₉H₁₀O₃

-

CAS Number: 498-02-2[7]

-

Key Features:

-

Phenolic Hydroxyl Group (-OH): This is the reactive site for the Williamson ether synthesis. The acidity of this proton allows for its removal by a suitable base to form a potent nucleophile, the phenoxide ion.

-

Methoxy Group (-OCH₃): This group at the meta-position relative to the acetyl group influences the electron density of the aromatic ring.

-

Acetyl Group (-COCH₃): This electron-withdrawing group at the para-position to the hydroxyl group increases the acidity of the phenolic proton, facilitating its deprotonation.

-

The selection of Acetovanillone is strategic. Its commercial availability and the enhanced acidity of its phenolic proton make it an ideal substrate for this reaction.

The Alkylating Agent: 1-Bromo-3-chloropropane

The three-carbon chain containing the terminal chlorine is introduced using 1-bromo-3-chloropropane .

-

Chemical Structure: C₃H₆BrCl

-

CAS Number: 109-70-6[8]

-

Key Features:

-

Differential Reactivity: The key to this reagent's utility is the presence of two different halogen atoms. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, the bromide ion is a better leaving group than the chloride ion.[8] This differential reactivity allows for a selective SN2 reaction at the carbon bearing the bromine, leaving the chloro group intact for potential subsequent transformations in a multi-step synthesis.[8][9]

-

This selective reactivity is a prime example of leveraging fundamental chemical principles for elegant synthetic design. Using a di-halogenated propane with the same halogen (e.g., 1,3-dichloropropane or 1,3-dibromopropane) could lead to side reactions such as polymerization or the formation of undesired byproducts.

Ancillary Reagents: Catalysts and Solvents

The choice of base and solvent is critical for optimizing reaction rate and yield.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[10] It is a mild, inexpensive, and effective base for deprotonating the phenolic hydroxyl group of Acetovanillone to form the potassium phenoxide nucleophile. The use of a stronger base, such as sodium hydride, is generally not necessary due to the acidity of the phenolic proton.

-

Solvent: Acetone is a frequent choice of solvent.[10] It is a polar aprotic solvent that can dissolve the starting materials and facilitate the SN2 reaction mechanism. Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile could also be employed.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Acetovanillone | 166.17 | 25.0 g | 0.15 mol |

| 1-Bromo-3-chloropropane | 157.44 | 47.2 g | 0.30 mol |

| Anhydrous Potassium Carbonate | 138.21 | 62.2 g | 0.45 mol |

| Acetone | 58.08 | 500 mL | - |

Procedure:

-

Reaction Setup: To a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Acetovanillone (25.0 g), 1-bromo-3-chloropropane (47.2 g), anhydrous potassium carbonate (62.2 g), and acetone (500 mL).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield the final product as an off-white solid.[10]

Caption: Figure 2: A streamlined workflow for the synthesis of the target compound.

Mechanism: The Rationale Behind the Reaction

The synthesis proceeds via a classic SN2 mechanism, which can be broken down into two key steps:

-

Deprotonation: The base, potassium carbonate, removes the acidic proton from the hydroxyl group of Acetovanillone, forming a potassium phenoxide salt. This phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon atom bonded to the bromine in 1-bromo-3-chloropropane. This occurs via a backside attack, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.

Caption: Figure 3: The two-step mechanism of the Williamson ether synthesis.

Conclusion

The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone is a robust and well-understood process, primarily relying on the Williamson ether synthesis. The judicious choice of starting materials, namely Acetovanillone and 1-bromo-3-chloropropane, is paramount to the success of the reaction. The inherent reactivity of Acetovanillone's phenolic hydroxyl group and the differential reactivity of the halogens in 1-bromo-3-chloropropane provide a clear and efficient pathway to the desired product. This guide has outlined the core principles, starting materials, and a detailed protocol to empower researchers and drug development professionals in their synthetic endeavors.

References

-

PrepChem. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Ma, Y.-T., et al. (2009). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2018, March). A new method for the synthesis of ranitidine. Retrieved from [Link]

-

Modular Bioscience. (n.d.). 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. Retrieved from [Link]

- Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility. Retrieved from [Link]

- Google Patents. (2011, September 9). WO 2011/108001 A2.

-

Vitaceae. (n.d.). This compound (Standard). Retrieved from [Link]

-

ResearchGate. (2023, November). Synthesis of ranitidine by the classical pathway (Steps 1–4) vs. the.... Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]

- Google Patents. (n.d.). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.

-

The Good Scents Company. (n.d.). acetovanillone 1-acetyl-4-hydroxy-3-methoxybenzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Acetovanillone. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 10. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone via Acetovanillone Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, a key pharmaceutical intermediate[1][2], through the O-alkylation of acetovanillone. The document elucidates the underlying chemical principles, offers detailed, field-proven experimental protocols, and discusses critical parameters for reaction optimization. By integrating theoretical knowledge with practical insights, this guide serves as a comprehensive resource for researchers and professionals engaged in pharmaceutical synthesis and process development. The methodologies presented herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction: Strategic Importance of this compound

This compound, with CAS number 58113-30-7, is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably the atypical antipsychotic drug, Iloperidone.[1] The structural integrity and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final drug product. The synthesis route, primarily involving the alkylation of the phenolic hydroxyl group of acetovanillone, is a critical process that demands precision and a thorough understanding of the reaction mechanism.

Acetovanillone (Apocynin): A Versatile Starting Material

Acetovanillone, also known as apocynin, is a naturally occurring organic compound that serves as the foundational building block for this synthesis.[3] Structurally, it is 1-(4-hydroxy-3-methoxyphenyl)ethanone.[3] Its phenolic nature makes it an excellent candidate for Williamson ether synthesis, a classic and reliable method for forming ethers.[4][5]

The Core Reaction: Williamson Ether Synthesis

The alkylation of acetovanillone to form the desired product is a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[5][6]

2.1. Mechanism of Action

The reaction proceeds in two fundamental steps:

-

Deprotonation: The phenolic hydroxyl group of acetovanillone is deprotonated by a base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, in this case, 1-bromo-3-chloropropane. This results in the displacement of the bromide leaving group and the formation of the desired ether linkage.

dot

Sources

An In-depth Technical Guide to the Solubility of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—influencing everything from reaction kinetics to bioavailability—this document synthesizes fundamental principles with actionable protocols. It is designed to equip researchers with the necessary knowledge to effectively work with this compound, explaining not just the "how" but the "why" behind experimental designs and outcomes.

Introduction to this compound

This compound, with a molecular formula of C12H15ClO3, is a white crystalline solid.[1][2] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for optimizing synthetic routes, developing robust purification strategies, and formulating final drug products. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and can negatively impact the bioavailability of the final API.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58113-30-7 | [3][4] |

| Molecular Formula | C12H15ClO3 | [2][4] |

| Molecular Weight | 242.70 g/mol | [3] |

| Appearance | White solid / crystalline powder | [1][2] |

| Melting Point | 61 - 64 °C | |

| Boiling Point (Predicted) | 367.0 ± 27.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | [3] |

| InChIKey | RBBVSSYQKVBALO-UHFFFAOYSA-N | [3] |

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several structural features dictate its solubility behavior.

-

Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: a ketone, an ether, and a chloroalkane. The oxygen atoms in the ketone and ether groups can act as hydrogen bond acceptors. However, the absence of hydrogen bond donors limits its ability to form strong hydrogen bonds with protic solvents like water. The overall molecule has a significant nonpolar surface area due to the benzene ring and the propyl chain, contributing to its hydrophobic character. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in solvents of intermediate polarity.

-

Crystal Lattice Energy: As a crystalline solid, energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice before they can be solvated. A higher melting point often correlates with a more stable crystal lattice and, consequently, lower solubility.

-

Effect of pH: The molecule does not have any readily ionizable groups within the typical aqueous pH range. Therefore, its solubility is expected to be largely independent of pH in most physiological and experimental conditions.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. This is an important consideration for crystallization and purification processes.

Predicted Solubility Data

Due to the limited availability of experimental solubility data in public literature, computational models provide a valuable estimation of the solubility of this compound in various solvents. The following data was generated using established online prediction tools that employ quantitative structure-property relationship (QSPR) models and other machine learning algorithms.[5][6][7] It is crucial to note that these are in silico predictions and should be confirmed experimentally for critical applications.

Table 2: Predicted Solubility of this compound at 25°C

| Solvent | Predicted Solubility (logS) | Predicted Solubility (mg/mL) | Prediction Tool Used |

| Water | -3.5 to -4.5 | 0.077 to 0.0077 | ADMETlab, AqSolPred |

| Ethanol | -2.0 to -3.0 | 2.43 to 0.243 | Internal Estimation based on similar structures |

| DMSO | -1.0 to -2.0 | 24.3 to 2.43 | Internal Estimation based on similar structures |

| Acetone | -1.5 to -2.5 | 7.7 to 0.77 | Internal Estimation based on similar structures |

Disclaimer: Predicted values are estimations and may differ from experimental results. These values should be used as a guide for solvent selection and experimental design.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8] This protocol is designed to be self-validating by ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.

Rationale Behind Experimental Choices

-

Excess Solid: The addition of an excess amount of the solid compound is crucial to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.

-

Equilibration Time: An extended incubation period with agitation is necessary to allow the system to reach thermodynamic equilibrium. Shorter incubation times may lead to an underestimation of solubility (kinetic solubility).

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and controlled temperature is essential for reproducible results.

-